molecular formula C8H10FNO2S B2598034 4-(Dimethylamino)benzenesulfonyl fluoride CAS No. 6162-22-7

4-(Dimethylamino)benzenesulfonyl fluoride

Cat. No. B2598034
CAS RN: 6162-22-7
M. Wt: 203.23
InChI Key: PEPIURRSSSKGGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzenesulfonyl fluoride or related compounds is a complex process that involves various chemical reactions. For instance, a study discusses the synthesis of novel complexes involving 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds . The synthesis process involves solid-state synthetic routes and the formation of new entities called intermolecular complexes .

Scientific Research Applications

Radiopharmaceutical Development

4-(Dimethylamino)benzenesulfonyl fluoride plays a significant role in radiopharmaceutical development. A study by Inkster et al. (2012) developed a route to prepare bifunctional arylsulfonyl fluorides, including 4-N-maleimide-benzenesulfonyl fluoride. These compounds can be utilized in the synthesis of biomarkers for PET chemistry, offering an aqueous, room temperature labeling strategy.

Fluorescent Probes for Fluoride Sensing

The study by Dicesare and Lakowicz (2002) highlights the use of this compound in the development of fluorescent probes for fluoride sensing. These probes, based on the interaction of the boronic acid group with fluoride, show spectral shifts and intensity changes, offering a method for the detection and analysis of fluoride.

SNAr Fluorination Reactions

Megan A. Cismesia et al. (2017) in their research, Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions, discussed the use of benzenesulfonyl fluoride in the generation of anhydrous fluoride salts. This is crucial for nucleophilic aromatic substitution (SNAr) reactions, demonstrating the compound's significance in organic synthesis.

Nonadiabatic Relaxation Dynamics Study

The study by Kochman et al. (2015) on the early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile, although not directly mentioning this compound, provides insights into related compounds. It offers a deeper understanding of the dynamics and structural processes in similar molecular systems.

Analytical Applications in HPLC

Hara et al. (1997) in their paper, 4-(5',6'-Dimethoxybenzothiazolyl)benzoyl fluoride and 2-(5',6'-dimethoxybenzothiazolyl)benzenesulfonyl chloride as sensitive fluorescence derivatization reagents for amines in high-performance liquid chromatography, explored the use of derivatives of benzenesulfonyl fluoride for the sensitive fluorescence derivatization of amines in HPLC, showing its utility in analytical chemistry.

Synthesis of Novel Compounds

Gegen Ta-n (2015) reported the synthesis of novel N-substituted phenyl benzenesulfonylureas, indicating the role of this compound in the creation of new chemical entities, particularly in pharmaceutical chemistry.

properties

IUPAC Name

4-(dimethylamino)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIURRSSSKGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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